molecular formula C7H2BrF3N2 B1382963 2-Bromo-3-(trifluoromethyl)isonicotinonitrile CAS No. 1806850-59-8

2-Bromo-3-(trifluoromethyl)isonicotinonitrile

Cat. No.: B1382963
CAS No.: 1806850-59-8
M. Wt: 251 g/mol
InChI Key: ZDEAXPFKXRFNRW-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C₇H₂BrF₃N₂. . The compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isonicotinonitrile moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethyl)isonicotinonitrile typically involves the bromination of 3-(trifluoromethyl)isonicotinonitrile. This process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)isonicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions, with conditions optimized for temperature and solvent choice.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of this compound with other aromatic compounds.

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)isonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a protein-kinase C inhibitor, which could have implications in cancer research and treatment.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating signaling pathways involved in cell growth and proliferation . This inhibition can lead to reduced cancer cell growth and enhanced therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(trifluoromethyl)pyridine: Similar structure but lacks the nitrile group.

    3-(Trifluoromethyl)isonicotinonitrile: Similar structure but lacks the bromine atom.

Uniqueness

2-Bromo-3-(trifluoromethyl)isonicotinonitrile is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-6-5(7(9,10)11)4(3-12)1-2-13-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEAXPFKXRFNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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